1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a phenyl group, a urea moiety, and a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The phenyl and urea groups can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used under inert conditions.
Major Products
Substitution Reactions: Products vary depending on the substituents introduced.
Coupling Reactions: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:
Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring, in particular, facilitates coupling reactions, making it a valuable intermediate in organic synthesis . The phenyl and urea groups can interact with biological targets, potentially leading to bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
The presence of the dioxaborolane ring allows for versatile coupling reactions, while the phenyl and urea groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGAOVQYSHYZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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